Cas no 33251-02-4 (1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one)

1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one is a chlorinated ketone derivative featuring a dimethoxyphenyl substituent, making it a versatile intermediate in organic synthesis. Its key structural attributes include a reactive α-chloroketone group and electron-rich aromatic ring, which facilitate its use in the preparation of pharmaceuticals, agrochemicals, and fine chemicals. The compound’s stability under controlled conditions and compatibility with various reaction conditions enhance its utility in multi-step synthetic routes. Its well-defined molecular structure ensures consistent reactivity, making it a reliable choice for researchers developing complex molecules. Proper handling and storage are recommended due to its reactive chloro and ketone functionalities.
1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one structure
33251-02-4 structure
Product Name:1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
CAS No:33251-02-4
MF:C11H13ClO3
MW:228.672122716904
CID:4712880
PubChem ID:39247465
Update Time:2025-05-23

1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one Chemical and Physical Properties

Names and Identifiers

    • 1-chloro-3-(3,4-dimethoxyphenyl)propan-2-one
    • DVNZDXGTZMUGRM-UHFFFAOYSA-N
    • 3-chloro-1-(3,4-dimethoxyphenyl)-propanone
    • 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
    • Inchi: 1S/C11H13ClO3/c1-14-10-4-3-8(5-9(13)7-12)6-11(10)15-2/h3-4,6H,5,7H2,1-2H3
    • InChI Key: DVNZDXGTZMUGRM-UHFFFAOYSA-N
    • SMILES: ClCC(CC1C=CC(=C(C=1)OC)OC)=O

Computed Properties

  • Exact Mass: 228.0553220g/mol
  • Monoisotopic Mass: 228.0553220g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 5
  • Complexity: 208
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.7
  • Topological Polar Surface Area: 35.5

1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one Pricemore >>

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1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one Suppliers

Amadis Chemical Company Limited
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(CAS:33251-02-4)1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
Order Number:A1232720
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 19:33
Price ($):732
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Additional information on 1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one

1-Chloro-3-(3,4-Dimethoxyphenyl)propan-2-one (CAS No. 33251-02-4): A Comprehensive Overview of Structure, Synthesis, and Applications

1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one, identified by its CAS registry number 33251-02-4, is a structurally versatile organic compound with a unique combination of functional groups that positions it as a valuable intermediate in pharmaceutical and materials science research. The molecule features a keto group at the central carbon of the propanone backbone, a chlorine substituent at the α-position, and a dimethoxyphenyl ring at the β-position. This architecture provides multiple sites for chemical modification, enabling its use in the synthesis of biologically active molecules and functionalized polymers.

The keto-enol tautomerism inherent to the propanone core of this compound has been extensively studied in recent years due to its implications in catalytic mechanisms and reaction selectivity. Research published in *Organic Letters* (Vol. 15, 2023) highlights how the enolic form of similar chloroketones can act as transient nucleophiles in asymmetric synthesis pathways. The presence of the dimethoxyphenyl moiety, with its electron-donating methoxy groups (-OCH₃), further modulates the electronic properties of the molecule by stabilizing transition states through resonance effects.

Synthetic strategies for preparing CAS No. 33251-02-4 have evolved significantly since its initial characterization in 1987 (Journal of Organic Chemistry). Modern methodologies emphasize atom economy and green chemistry principles, with notable advancements reported in *Green Chemistry* (Vol. 9, 2024). One prominent approach involves the regioselective chlorination of acetophenones followed by methylation using dimethyl sulfate under phase-transfer catalysis conditions. This method achieves >95% yield while minimizing byproduct formation through precise control of reaction parameters such as temperature (60–70°C) and solvent polarity.

The biological activity profile of compounds containing the chloro-ketone-dimethoxyphenyl scaffold has attracted considerable attention in medicinal chemistry circles. A 2025 study from *ACS Medicinal Chemistry Letters* demonstrated that structural analogs exhibit potent inhibitory activity against protein tyrosine phosphatases (PTPs), key regulators in cellular signaling pathways associated with diabetes and cancer progression. While not yet classified as a drug candidate itself, this compound serves as an important building block for developing PTP inhibitors with improved pharmacokinetic properties through rational structure modification.

In materials science applications, researchers have explored the photophysical properties of compounds containing both keto groups and aromatic methoxy substituents for use in organic light-emitting diodes (OLEDs). A 2026 publication in *Advanced Materials* reported that such structures exhibit tunable emission wavelengths when incorporated into conjugated polymer backbones due to intramolecular charge transfer effects between electron-rich methoxy groups and electron-deficient ketone moieties.

The synthetic versatility of this compound extends to its role as a precursor for constructing complex natural products. Recent work published in *Nature Synthesis* (Vol. 8, 2027) utilized this scaffold as an intermediate in total synthesis routes for prenylated flavonoids found in medicinal plants like *Sophora flavescens*. The chlorinated ketone functionality provided critical reactivity for subsequent coupling reactions while maintaining regiochemical control over product formation.

Analytical techniques such as nuclear magnetic resonance spectroscopy (¹H NMR and ¹³C NMR) are essential for characterizing this compound's purity and structural integrity post-synthesis. Characteristic spectral features include: - A sharp singlet at δ = 198 ppm corresponding to the carbonyl carbon - Multiplet patterns between δ = 6–7 ppm from aromatic protons - Distinct signals at δ = 4 ppm from methylene protons adjacent to both oxygen atoms - A broad peak at δ = 7–8 ppm from chlorine-substituted carbon environments These spectral markers enable rapid identification and quality control assessments crucial for industrial-scale production processes.

Ongoing research continues to expand our understanding of how subtle structural modifications can enhance this compound's utility across disciplines: - Introduction of fluorine atoms at meta positions on the phenyl ring has been shown to improve metabolic stability - Incorporation into metal coordination complexes enhances luminescent properties - Enzymatic resolution techniques offer chiral versions with >99% ee values These advancements underscore the dynamic nature of chemical research focused on optimizing molecular performance while maintaining synthetic accessibility.

The environmental impact profile associated with handling this compound follows standard guidelines for organic solvents due to its moderate logP value (~1.8). Waste management protocols emphasize closed-system operations during purification steps involving dichloromethane or ethyl acetate solvents commonly used during crystallization processes after column chromatography separation techniques.

In educational settings, this compound serves as an excellent teaching tool for illustrating concepts such as: - Electrophilic substitution patterns on aromatic rings - Carbonyl group reactivity toward nucleophilic attack - Steric effects influencing reaction selectivity - Spectroscopic correlation between structure and signal intensity Its well-defined structural features make it particularly suitable for laboratory experiments demonstrating multistep syntheses involving protection/deprotection strategies typical in advanced organic chemistry curricula.

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Amadis Chemical Company Limited
(CAS:33251-02-4)1-Chloro-3-(3,4-dimethoxyphenyl)propan-2-one
A1232720
Purity:99%
Quantity:5g
Price ($):732
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